Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid

Integrin αvβ3 Chiral Building Block Peptidomimetic

Source this specific (S)-enantiomer for definitive SAR studies. The Boc-protected chiral β-amino acid is essential for Fmoc-SPPS of integrin αvβ3 antagonists, unlike the incompatible Fmoc-analog or uncontrolled free amine. Its -12° optical rotation and 3-pyridyl side chain are critical for target binding. Ensure your lead optimization for osteoporosis and cancer therapies uses the validated, high-purity building block.

Molecular Formula C14H20N2O4
Molecular Weight 280.324
CAS No. 208404-16-4
Cat. No. B2873946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(S)-3-amino-4-(3-pyridyl)-butyric acid
CAS208404-16-4
Molecular FormulaC14H20N2O4
Molecular Weight280.324
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CN=CC=C1)CC(=O)O
InChIInChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(8-12(17)18)7-10-5-4-6-15-9-10/h4-6,9,11H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
InChIKeyJSWWEGRTQTXLFX-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (CAS 208404-16-4) as a Chiral β-Amino Acid Building Block for Integrin Antagonist Synthesis


Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (CAS 208404-16-4), also known as Boc-(3-pyridyl)-L-β-homoalanine, is a chiral β-amino acid derivative featuring a Boc-protected amine and a 3-pyridylmethyl side chain. It functions as a protected chiral building block in medicinal chemistry . The compound is primarily utilized in the synthesis of peptidomimetics and integrin receptor antagonists, where its specific (S)-configuration and pyridyl moiety are critical for biological target engagement [1].

Why Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid Cannot Be Replaced by Common Analogs


Simple substitution with common analogs is not scientifically justifiable due to interdependent chiral and protective-group requirements. The specific (S)-stereochemistry at the β-position is essential for the bioactivity of derived integrin antagonists, as the corresponding (R)-enantiomer yields different pharmacological outcomes [1]. Furthermore, the Boc protection is orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS); using an Fmoc-protected analog (CAS 270063-60-0) would be incompatible with standard Fmoc-SPPS protocols, while using the unprotected free base (CAS 270063-59-7) would introduce an uncontrolled reactive amine, leading to unwanted side reactions [2].

Quantitative Differentiation: Verified Performance Metrics for Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid


Chiral Purity: Verified (S)-Enantiomer with Defined Optical Rotation for Reproducible Integrin Antagonist Synthesis

This compound is supplied as the specific (S)-enantiomer, confirmed by optical rotation . The (S)-configuration is the active enantiomer for many integrin αvβ3 antagonists; the (R)-enantiomer is a distinct compound that does not serve as a direct substitute and would lead to different biological activity profiles .

Integrin αvβ3 Chiral Building Block Peptidomimetic

High Purity Specification: ≥99% (HPLC) Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid for Demanding Medicinal Chemistry Applications

The compound is offered with a minimum purity specification of ≥99% by HPLC . This high level of purity is critical for minimizing side reactions in sensitive peptide coupling steps.

Peptide Synthesis Quality Control Drug Discovery

Orthogonal Boc Protection: Enabling Fmoc-SPPS Compatibility Compared to Unprotected or Fmoc-Protected Analogs

The tert-butyloxycarbonyl (Boc) protecting group is stable under the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS) [1]. This orthogonality allows for the site-specific incorporation of this β-amino acid building block into a growing peptide chain without premature deprotection .

Solid-Phase Peptide Synthesis Orthogonal Protection Boc Chemistry

Defined Research Applications for Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid Based on Validated Evidence


Synthesis of Integrin αvβ3 Receptor Antagonists for Osteoporosis and Cancer Research

This compound is a key chiral intermediate in the preparation of β-amino acid-based integrin αvβ3 receptor antagonists . Its (S)-configuration and 3-pyridyl moiety are essential structural features for binding to the integrin receptor, as demonstrated in lead optimization studies for the treatment of osteoporosis, restenosis, and metastatic cancer [1].

Solid-Phase Peptide Synthesis of β-Amino Acid-Containing Peptidomimetics

The Boc-protected amine is ideally suited for Fmoc-SPPS workflows . This building block can be directly coupled to a growing peptide chain on resin using standard activation reagents. The Boc group remains intact during Fmoc deprotection steps and is removed with TFA only after the desired peptide sequence is fully assembled, enabling precise control over the molecular architecture [1].

Stereospecific Lead Optimization in GPCR and Kinase Inhibitor Programs

The defined (S)-stereochemistry (optical rotation of -12 ± 2° in EtOH) and the pyridyl side chain enable its use in structure-activity relationship (SAR) studies for drug discovery [1]. Researchers can utilize this building block to probe the effects of chirality and heteroaryl substitution on target binding affinity and selectivity for various receptors, including GPR40 and certain kinases.

Technical Documentation Hub

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